Non-Nucleoside Scaffold Differentiation from Ticagrelor and Clopidogrel
AZD1283 is a non-nucleoside small molecule, which distinguishes it from the nucleoside analog ticagrelor and the thienopyridine prodrug clopidogrel [1]. The 2.6 Å resolution crystal structure of AZD1283 bound to the human P2Y12 receptor provides a unique, detailed map of its binding interactions, revealing a distinct straight conformation of helix V [1]. This structural information is a verifiable differentiator, offering a foundation for structure-based drug design that is not available for compounds like clopidogrel, which binds covalently to different residues [1][2].
| Evidence Dimension | Chemical Scaffold Class |
|---|---|
| Target Compound Data | Non-nucleoside; Ethyl 6-aminonicotinate acyl sulfonamide derivative |
| Comparator Or Baseline | Ticagrelor: Nucleoside analog. Clopidogrel/ Prasugrel: Thienopyridine prodrug. |
| Quantified Difference | Scaffold class is structurally distinct. |
| Conditions | Chemical structure determination; 2.6 Å crystal structure (PDB: 4NTJ) [1] |
Why This Matters
This fundamental structural difference dictates the compound's reversibility, metabolism, and potential for off-target effects, impacting its suitability for specific research models and drug discovery programs.
- [1] Zhang, K., Zhang, J., Gao, Z.-G., et al. Structure of the human P2Y12 receptor in complex with an antithrombotic drug. Nature, 2014, 509, 115-118. View Source
- [2] Savi, P., Pereillo, J. M., Uzabiaga, M. F., et al. Identification and biological activity of the active metabolite of clopidogrel. Thromb Haemost, 2000, 84, 891-896. View Source
